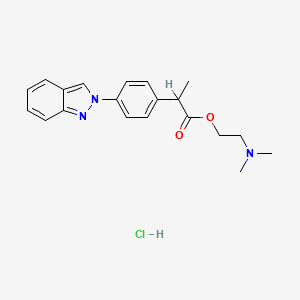
2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors such as hydrazines and ortho-substituted benzenes.
Substitution Reactions: The indazole core is then subjected to substitution reactions to introduce the 4-indazol-2-ylphenyl group.
Esterification: The substituted indazole is esterified with 2-(dimethylamino)ethyl propanoate under acidic conditions to form the desired ester.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 1-methylindazole and 2-phenylindazole share a similar core structure.
Aminoethyl Esters: Compounds like 2-(dimethylamino)ethyl benzoate and 2-(dimethylamino)ethyl acetate have similar functional groups.
Uniqueness
2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride is unique due to its specific combination of the indazole core with the 2-(dimethylamino)ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
81265-84-1 |
|---|---|
Molecular Formula |
C20H24ClN3O2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-(4-indazol-2-ylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C20H23N3O2.ClH/c1-15(20(24)25-13-12-22(2)3)16-8-10-18(11-9-16)23-14-17-6-4-5-7-19(17)21-23;/h4-11,14-15H,12-13H2,1-3H3;1H |
InChI Key |
JXBGECMJTZWECN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)OCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















